(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] (R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
Brand Name: Vulcanchem
CAS No.:
VCID: VC13775187
InChI: InChI=1S/C21H22I2O4/c1-24-11-26-19-15(22)5-3-13-7-9-21(17(13)19)10-8-14-4-6-16(23)20(18(14)21)27-12-25-2/h3-6H,7-12H2,1-2H3
SMILES: COCOC1=C(C=CC2=C1C3(CC2)CCC4=C3C(=C(C=C4)I)OCOC)I
Molecular Formula: C21H22I2O4
Molecular Weight: 592.2 g/mol

(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]

CAS No.:

Cat. No.: VC13775187

Molecular Formula: C21H22I2O4

Molecular Weight: 592.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] -

Specification

Molecular Formula C21H22I2O4
Molecular Weight 592.2 g/mol
IUPAC Name 5,5'-diiodo-4,4'-bis(methoxymethoxy)-3,3'-spirobi[1,2-dihydroindene]
Standard InChI InChI=1S/C21H22I2O4/c1-24-11-26-19-15(22)5-3-13-7-9-21(17(13)19)10-8-14-4-6-16(23)20(18(14)21)27-12-25-2/h3-6H,7-12H2,1-2H3
Standard InChI Key HPTHSIWHIOFVGA-UHFFFAOYSA-N
SMILES COCOC1=C(C=CC2=C1C3(CC2)CCC4=C3C(=C(C=C4)I)OCOC)I
Canonical SMILES COCOC1=C(C=CC2=C1C3(CC2)CCC4=C3C(=C(C=C4)I)OCOC)I

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name delineates its core structure: a spirobi[indene] system fused with tetrahydro rings at positions 2,2',3,3'. The (R) configuration at the spiro center establishes its absolute stereochemistry, critical for enantioselective applications. Key structural elements include:

  • Iodine substituents at positions 6 and 6' on the aromatic rings, enhancing electrophilic reactivity for cross-coupling reactions .

  • Methoxymethoxy (-OCH2OCH3) groups at positions 7 and 7', serving as orthogonal protecting groups for hydroxyl functionalities during multi-step syntheses .

  • A tetrahydroindene backbone that introduces conformational rigidity, favoring stereochemical retention in downstream transformations .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular formulaC24H24I2O6Derived from substituents
Molecular weight682.25 g/molCalculated
Stereochemistry(R)-configuration at spiro centerAsymmetric synthesis
Functional groupsIodo, methoxymethoxy, spirocyclicStructural analysis

Synthesis and Stereochemical Control

The synthesis of this compound likely follows a multi-step sequence involving cyclization, iodination, and stereoselective protection. Based on analogous methodologies in the literature:

Spirocyclic Core Construction

Spirobi[indene] systems are typically synthesized via acid- or base-mediated cyclization of diketones or diesters. For example, cyclic diketones undergo asymmetric hydrogenation using iridium catalysts (e.g., [Ir(COD)Cl]2 with f-ampha ligands) to establish chiral centers . A related approach could generate the tetrahydroindene backbone with high enantiomeric excess (ee).

Methoxymethoxy Protection

Methoxymethoxy groups are introduced via alkylation of phenolic hydroxyls using chloromethyl methyl ether (MOM-Cl) and a base (e.g., DIPEA). This step ensures chemoselective protection while preserving other reactive sites .

Stereochemical Resolution

The (R) configuration is achieved through chiral auxiliary-mediated synthesis or kinetic resolution during hydrogenation. For instance, iridium-catalyzed asymmetric hydrogenation of prochiral diketones (as in ) can yield spirocenters with >90% ee, critical for pharmaceutical relevance.

Applications in Organic Synthesis

Chiral Building Blocks

The compound’s rigid spirocyclic framework and iodinated aryl groups make it a precursor for Suzuki-Miyaura cross-couplings, enabling access to biphenyl architectures. For example, palladium-catalyzed coupling with boronic acids could replace iodine atoms with aryl or heteroaryl groups .

Natural Product Synthesis

Spirobi[indene] derivatives are intermediates in steroid and terpenoid syntheses. The methoxymethoxy groups facilitate stepwise deprotection, allowing sequential functionalization of hydroxyl groups—a strategy employed in estrone synthesis .

Pharmaceutical Relevance

Indene derivatives exhibit insecticidal and anti-inflammatory activities . While the target compound’s bioactivity remains unexplored, its structural analogs demonstrate promise in drug discovery, particularly for central nervous system targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for methoxymethoxy groups (δ 3.3–3.5 ppm, singlet) and tetrahydroindene protons (δ 1.5–2.5 ppm, multiplet) dominate. Aromatic protons adjacent to iodine appear downfield (δ 7.5–8.0 ppm) .

  • ¹³C NMR: Iodine’s electron-withdrawing effect deshields adjacent carbons (δ 90–100 ppm). Spiro carbon resonance occurs near δ 55–60 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 682.25 (C24H24I2O6). Fragmentation patterns include loss of methoxymethoxy groups (-90 Da) and iodine atoms (-254 Da) .

Future Directions

  • Catalytic asymmetric synthesis: Developing earth-abundant metal catalysts (e.g., Fe, Co) to improve sustainability .

  • Biological screening: Evaluating antimicrobial and anticancer activities given structural similarities to bioactive indenes .

  • Materials science: Exploring spirobi[indene] derivatives as chiral dopants in liquid crystals or organic semiconductors .

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